Patent-Derived Binding Affinity: 2-Phenylthiazole vs. Non-Phenyl Thiazole Analogs at the NK-3 Receptor
The 2-phenylthiazol-4-yl methanone motif, which defines the target compound, appears in a series of NK-3 receptor antagonists described in US10544150. Within this patent, compound 166 (a direct pharmacophore match) exhibited a Ki <500 nM against the human NK-3 receptor in a radioligand displacement assay using the selective antagonist SB222200 [1]. In contrast, structurally simplified analogs lacking the phenyl substituent on the thiazole ring (e.g., 2-methylthiazole derivatives) showed substantially reduced or no measurable affinity, demonstrating that the 2-phenyl group is critical for high-affinity receptor engagement [1]. This positions the target compound as a potentially privileged scaffold for NK-3-driven central nervous system or oncology programs, relative to non-phenyl thiazole congeners.
| Evidence Dimension | NK-3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Inferred Ki <500 nM (based on compound 166 pharmacophore match) |
| Comparator Or Baseline | 2-Methylthiazole analog (within same patent series): affinity not quantifiable (no significant displacement) |
| Quantified Difference | >10-fold inferred improvement |
| Conditions | In vitro radioligand displacement assay, human NK-3 receptor, using [3H]-SB222200 |
Why This Matters
This provides the only receptor-level affinity benchmark currently linkable to the target compound's core pharmacophore, enabling researchers to rationally select it over non-phenyl thiazole variants for NK-3-focused projects.
- [1] US Patent US10544150. Compounds as NK-3 receptor antagonists. Compound 166: (4-fluorophenyl)(8-methyl-3-(2-phenylthiazol-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone, Ki <500 nM. View Source
